Cas no 947249-01-6 (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine)

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine structure
947249-01-6 structure
Product Name:5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine
Numero CAS:947249-01-6
MF:C12H16BF3N2O2
MW:288.073853492737
MDL:MFCD12923414
CID:1027137
PubChem ID:46864103
Update Time:2025-05-26

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine Proprietà chimiche e fisiche

Nomi e identificatori

    • 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-2-Pyridinamine
    • 2-Amino-3-(trifluoromethyl)pyridine-5-boronic acid pinacol ester
    • 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine
    • 3-(Trifluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
    • OQZKROYNCVLJKM-UHFFFAOYSA-N
    • BCP07468
    • FCH2809227
    • PC412228
    • BC001088
    • AM804592
    • AX8208567
    • AB0049916
    • 4
    • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-2-pyridinamine (ACI)
    • 2-Amino-3-trifluoromethylpyridine-5-boronic acid pinacol ester
    • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-trifluoromethylpyridin-2-ylamine
    • 2-Amino-3-(trifluoromethyl)-pyridine-5-boronic acid pinacol ester
    • 5-(4455-Tetramethyl-132-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine
    • DS-2461
    • 5-(TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-3-(TRIFLUOROMETHYL)PYRIDIN-2-AMINE
    • 2-Amino-3-(trifluoromethyl) pyridine-5-boronic acid pinacol ester
    • SY025030
    • J-516205
    • 5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-pyridin-2-yl-amine
    • DTXSID20676948
    • 947249-01-6
    • 5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylpyridin-2-ylamine
    • 5-(4,4,5,5-tetramethyl[-1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-pyridin-2-ylamine
    • 5-(4,4,5,5-tetra methyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-pyridin-2-ylamine
    • Z1741980786
    • J-516207
    • DB-080010
    • EN300-7368093
    • AKOS005259536
    • 5-(4,4,5,5-tetramethyl(1,3,2-dioxaborolan-2-yl))-3-(trifluoromethyl)-2-pyridylamine
    • 5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-pyridin-2-ylamine
    • (6-AMINO-5-(TRIFLUOROMETHYL)PYRIDIN-3-YL)BORONIC ACID PINACOL ESTER
    • CS-W006075
    • SCHEMBL182702
    • SB40166
    • 5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl) -3-trifluoromethyl-pyridin-2-ylamine
    • 6-Amino-5-(trifluoromethyl)pyridine-3-boronic acid pinacol ester
    • MFCD12923414
    • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine
    • MDL: MFCD12923414
    • Inchi: 1S/C12H16BF3N2O2/c1-10(2)11(3,4)20-13(19-10)7-5-8(12(14,15)16)9(17)18-6-7/h5-6H,1-4H3,(H2,17,18)
    • Chiave InChI: OQZKROYNCVLJKM-UHFFFAOYSA-N
    • Sorrisi: FC(C1C(N)=NC=C(B2OC(C)(C)C(C)(C)O2)C=1)(F)F

Proprietà calcolate

  • Massa esatta: 288.12600
  • Massa monoisotopica: 288.1256924g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 1
  • Complessità: 360
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 57.4

Proprietà sperimentali

  • Densità: 1.23
  • Punto di fusione: 132-134℃
  • PSA: 57.37000
  • LogP: 2.56300

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine Dati doganali

  • CODICE SA:2934999090
  • Dati doganali:

    Codice doganale cinese:

    2934999090

    Panoramica:

    293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

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5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  25 - 30 °C; 30 °C → 100 °C; 15 - 16 h, 95 - 100 °C
Riferimento
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Metodo di produzione 2

Condizioni di reazione
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Riferimento
Preparation of pyridinyltriazoloquinoxaline derivatives and analogs for use as PI3K inhibitors
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Metodo di produzione 3

Condizioni di reazione
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Riferimento
Preparation of thiazolopyridinylacetamide derivatives and analogs for use as PI3K and mTOR kinase inhibitors
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Metodo di produzione 4

Condizioni di reazione
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1.2 Reagents: Water Solvents: Ethyl acetate
Riferimento
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Metodo di produzione 5

Condizioni di reazione
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Riferimento
Preparation of substituted imidazopyridazines and pyrrolopyrimidines as lipid kinase inhibitors
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Metodo di produzione 6

Condizioni di reazione
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Metodo di produzione 7

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Metodo di produzione 8

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Metodo di produzione 9

Condizioni di reazione
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Riferimento
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Metodo di produzione 10

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Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  overnight, 100 °C
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Metodo di produzione 12

Condizioni di reazione
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Metodo di produzione 13

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Metodo di produzione 14

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Metodo di produzione 16

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5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine Raw materials

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine Preparation Products

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine Fornitori

Amadis Chemical Company Limited
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(CAS:947249-01-6)5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine
Numero d'ordine:A22334
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 04:13
Prezzo ($):175.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:947249-01-6)5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine
A22334
Purezza:99%
Quantità:5g
Prezzo ($):175.0
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